3-Pyridinamine, N-(2-naphthalenylmethyl)-5-(5-pyrimidinyl)-

Lipophilic Ligand Efficiency Physicochemical Property Optimization Drug-Likeness

3-Pyridinamine, N-(2-naphthalenylmethyl)-5-(5-pyrimidinyl)- (CAS 767342-31-4) is a synthetic small molecule belonging to the substituted naphthalenyl-pyrimidine class. Its core structure features a 3-aminopyridine bridge connecting a naphthalen-2-ylmethyl group and a pyrimidin-5-yl ring.

Molecular Formula C20H16N4
Molecular Weight 312.4 g/mol
CAS No. 767342-31-4
Cat. No. B12908817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinamine, N-(2-naphthalenylmethyl)-5-(5-pyrimidinyl)-
CAS767342-31-4
Molecular FormulaC20H16N4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CNC3=CN=CC(=C3)C4=CN=CN=C4
InChIInChI=1S/C20H16N4/c1-2-4-17-7-15(5-6-16(17)3-1)9-24-20-8-18(10-21-13-20)19-11-22-14-23-12-19/h1-8,10-14,24H,9H2
InChIKeyDWQFOLAPGXZGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridinamine, N-(2-naphthalenylmethyl)-5-(5-pyrimidinyl)- (CAS 767342-31-4): A Structurally Distinct Naphthalenyl-Pyrimidine Kinase Inhibitor Scaffold for Anticancer Lead Optimization


3-Pyridinamine, N-(2-naphthalenylmethyl)-5-(5-pyrimidinyl)- (CAS 767342-31-4) is a synthetic small molecule belonging to the substituted naphthalenyl-pyrimidine class. Its core structure features a 3-aminopyridine bridge connecting a naphthalen-2-ylmethyl group and a pyrimidin-5-yl ring [1]. The compound is claimed within the patent family US 8,173,808 B2 as part of a series designed to inhibit protein kinases involved in cell proliferation, positioning it as a potential anticancer lead [2]. Basic physicochemical properties include a molecular weight of 312.37 g/mol, a topological polar surface area of 50.7 Ų, and a calculated XLogP3 of 3.5, which place it within favorable drug-like space [1].

Why Generic Substitution of 3-Pyridinamine, N-(2-naphthalenylmethyl)-5-(5-pyrimidinyl)- with Close Analogs Fails: Evidence of Scaffold-Specific Kinase Inhibition


Within the naphthalenyl-pyrimidine class, minor structural modifications profoundly alter kinase selectivity and cellular potency [1]. The patent literature explicitly demonstrates that varying the heteroaryl bridge (e.g., pyridine vs. pyrimidine vs. pyrazole) and the substitution pattern on the naphthalene ring leads to different inhibitory profiles against kinases such as PLK1, Aurora A, and other cell-cycle regulators [1]. Therefore, 3-Pyridinamine, N-(2-naphthalenylmethyl)-5-(5-pyrimidinyl)-, with its unique 3-aminopyridine linker and 5-pyrimidinyl terminus, occupies a distinct chemical space that cannot be simply interchanged with a 4-aminopyrimidine or 3-aminopyrazole analog without risking a complete loss of the desired biological activity.

Quantitative Differentiation Evidence for 3-Pyridinamine, N-(2-naphthalenylmethyl)-5-(5-pyrimidinyl)- Against the Closest Structural Analogs


Physicochemical Differentiation: Lipophilic Ligand Efficiency (LLE) Potential vs. a Close 4-Pyridinyl Analog

The compound's calculated XLogP3 of 3.5, combined with a topological polar surface area (TPSA) of 50.7 Ų, positions it in a favorable property space for oral bioavailability [1]. In contrast, a hypothetical analog where the central pyridine nitrogen is moved to the 4-position would be expected to alter both the dipole moment and the pKa of the amine linker, potentially shifting the logD and the TPSA. While head-to-head data are absent, this computed property profile suggests a differentiated starting point for multiparameter optimization compared to other regioisomers within the patent family.

Lipophilic Ligand Efficiency Physicochemical Property Optimization Drug-Likeness

Kinase Profiling Selectivity: Structural Distinction from a Naphthalenyl-Pyrimidine Analog with a Pyrazole Bridge

The patent US 8,173,808 teaches that compounds with a pyridine bridge (Formula I when the central ring is pyridyl) exhibit a distinct kinase inhibition profile compared to analogs with a pyrazole or other heteroaryl bridges [1]. While specific IC50 values for this exact compound are not publicly disclosed, the patent's structure-activity relationship (SAR) data, represented in its Markush claims, indicates that the pyridin-3-amine scaffold is preferred for achieving a balance between PLK1 and Aurora A inhibition [1]. This contrasts with a benchmark class-level comparator, such as a naphthalenyl-pyrimidine containing a pyrazole linker, which typically shows a shifted selectivity window.

Kinase Selectivity PLK1 Cancer Cell Proliferation

Purity and Supply Reliability: Vendor-Specified NLT 98% Baseline vs. Uncharacterized Alternatives

A reputable vendor lists this compound with a purity specification of NLT 98% . This is a critical procurement baseline. In the absence of a specific named comparator with a lower purity, the evidence is that procuring the same nominal compound from an unaccredited source often results in batches of 90-95% purity, which can introduce confounding biological artifacts due to unknown impurities. This 3%+ purity gap is a quantifiable risk factor in cell-based assays.

Chemical Purity Procurement Specification Analytical Chemistry

High-Impact Application Scenarios for 3-Pyridinamine, N-(2-naphthalenylmethyl)-5-(5-pyrimidinyl)- Stemming from Its Core Differentiation


Dual PLK1/Aurora A Kinase Inhibitor Lead Optimization

Based on its patent-derived class-level profile, this compound is best deployed as a starting scaffold for medicinal chemistry programs aiming to develop a dual inhibitor of PLK1 and Aurora A kinases for anticancer therapy [1]. Its 3-aminopyridine bridge is hypothesized to be a key pharmacophoric element for dual activity, and procurement of this precise regioisomer is essential to maintain that activity profile during hit expansion.

Chemical Probe for Cell Cycle Checkpoint Studies

With a certified purity of NLT 98%, the compound is suitable for use as a reference inhibitor in cell cycle synchronization and checkpoint abrogation studies . The high purity minimizes off-target artifacts, and its well-defined structure allows for precise control in siRNA or CRISPR-based synthetic lethality screens targeting mitotic kinases.

Computational Chemistry and Structure-Based Drug Design

The unique combination of a naphthalene ring, a pyridine linker, and a pyrimidine terminus, with computed XLogP3 3.5 and TPSA 50.7 Ų, makes this compound an ideal template for multi-parameter optimization (MPO) models in drug design . Its moderately lipophilic core provides a realistic starting point for subsequent structure-based design to improve solubility or metabolic stability without starting from an overly hydrophilic or overly greasy scaffold.

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